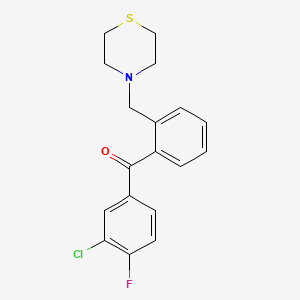
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol . This compound is a derivative of benzophenone, featuring a thiomorpholine ring substituted with chlorine and fluorine atoms. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone may involve larger-scale reactors and more efficient purification methods. Techniques such as recrystallization and column chromatography are commonly employed to obtain high-purity products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium iodide, acetone, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It may act as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone
- 3-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone
- 3-Chloro-4-fluoro-5’-thiomorpholinomethyl benzophenone
Uniqueness
3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. The presence of both chlorine and fluorine atoms, along with the thiomorpholine ring, contributes to its distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPOYHJTGLDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643828 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-98-1 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
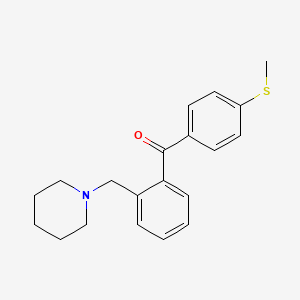

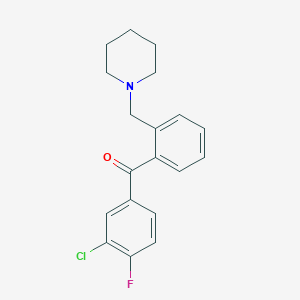
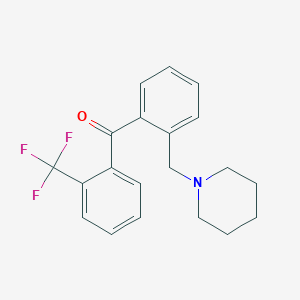
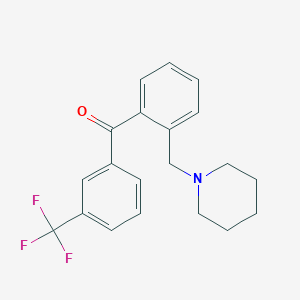
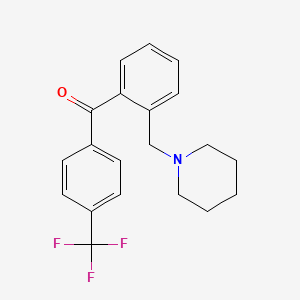
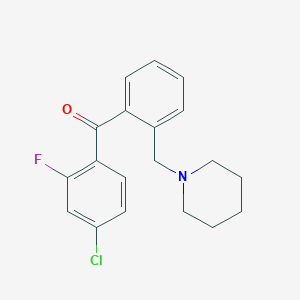
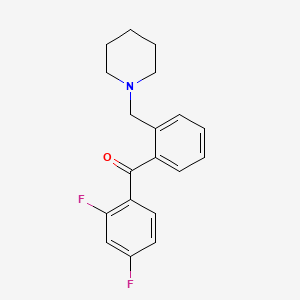

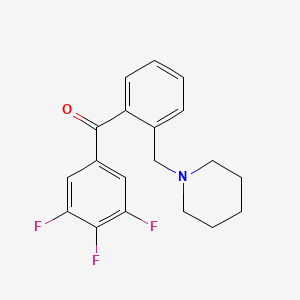
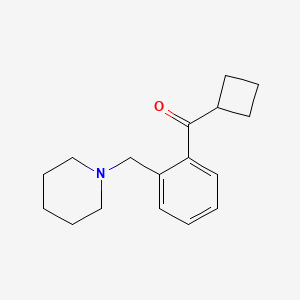
![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)
![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)
![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)
